

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B556010

[Get Quote](#)

An In-depth Technical Guide on (R)-2-amino-4,5-dihydrothiazole-4-carboxylic Acid

Abstract

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid, also known as L-2-Aminothiazoline-4-carboxylic acid (ACTA), is a heterocyclic organosulfur compound. It serves as a crucial intermediate in the industrial synthesis of L-cysteine, an essential amino acid.^[1] Furthermore, ACTA is recognized as a biomarker for cyanide poisoning, formed from the condensation of cysteine and cyanide.^[1] This document provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis protocols, and biological significance of (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of (R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid are summarized below. The data is compiled from various chemical suppliers and databases. It's important to note that some properties, like the melting point, may vary between sources due to different experimental conditions or the presence of the racemate versus the enantiomer.

Property	Value	Reference(s)
IUPAC Name	(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid	[2][3]
CAS Number	16899-18-6	[2][4]
Molecular Formula	C ₄ H ₆ N ₂ O ₂ S	[2][3][5][6]
Molecular Weight	146.17 g/mol	[2][3][5][6]
Appearance	White solid/powder	[1][3]
Melting Point	197-203 °C (decomposes)	[5][7]
Boiling Point	405.9±55.0 °C (Predicted)	[5][7]
Density	1.85 g/cm ³	[5][7]
Solubility	Slightly soluble in water.[3] Soluble in DMSO (very slightly, heated), Methanol (slightly, heated).[5]	
SMILES	NC1=N--INVALID-LINK--CS1	[2]
InChI	InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/t2-/m0/s1	[2]

Spectroscopic Data Interpretation

While specific spectra for **(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid** are not readily available in the provided search results, the expected spectroscopic features can be inferred from its functional groups: a carboxylic acid, an amine, and a dihydrothiazole ring.

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Notes
IR	O-H Stretch (Carboxylic Acid)	3500-2500 cm ⁻¹ (broad)	The broadness is due to hydrogen bonding. [8][9]
	C=O Stretch (Carboxylic Acid)	~1700 cm ⁻¹	A strong absorption, characteristic of a carbonyl group.[8][9]
	N-H Stretch (Amine)	3465-3364 cm ⁻¹	Can appear as one or two bands for a primary amine.[10]
	C=N Stretch (Imine)	~1650 cm ⁻¹	Characteristic of the thiazoline ring.
¹ H NMR	-COOH Proton	10-12 ppm (broad singlet)	Highly deshielded and often exchanges with D ₂ O.[8][9]
α -CH Proton	2-3 ppm	Protons on the carbon adjacent to the carboxylic acid are deshielded.[9]	
-NH ₂ Protons	Variable (broad)	Chemical shift is dependent on solvent and concentration.	
¹³ C NMR	Carbonyl Carbon (-COOH)	160-185 ppm	Characteristic shift for a carboxyl carbon.[8][9]
Thiazole Ring Carbons	Variable	Shifts will depend on their specific chemical environment within the heterocyclic ring.	
Mass Spec	Molecular Ion (M ⁺)	146.0150 (Exact Mass)	The molecular ion peak may be

observed.[\[3\]](#)

		Common
Fragmentation	Loss of OH (M-17), Loss of COOH (M-45)	fragmentation patterns for carboxylic acids. [8]
		[9]

Synthesis and Experimental Protocols

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid and its derivatives are typically synthesized via the Hantzsch thiazole synthesis or variations thereof. A common method involves the reaction of an α -haloketone equivalent with a thiourea derivative.

General Synthesis Protocol for 2-Substituted 4,5-dihydrothiazole-4-carboxylic Acids

This protocol is adapted from methodologies used for synthesizing derivatives of the core structure and serves as a representative example.[\[11\]](#)

Materials:

- Aromatic nitrile
- L-cysteine hydrochloride
- Sodium bicarbonate (NaHCO_3)
- Methanol (MeOH)
- Phosphate buffer ($\text{pH} = 6$)

Procedure:

- Reaction Setup: In a round-bottom flask, combine the aromatic nitrile (1.0 eq), L-cysteine hydrochloride (1.2 eq), and sodium bicarbonate (NaHCO_3).
- Solvent Addition: Add a mixture of methanol and phosphate buffer ($\text{pH} = 6$) to the flask.

- Reflux: Heat the reaction mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and can run for up to 72 hours.
- Workup: After the reaction is complete, cool the mixture to room temperature.
- Purification: The product is typically purified by recrystallization or column chromatography to yield the desired 2-substituted 4,5-dihydrothiazole-4-carboxylic acid. Yields for this type of reaction generally range from 40-70%.[\[11\]](#)

Biological Activity and Applications

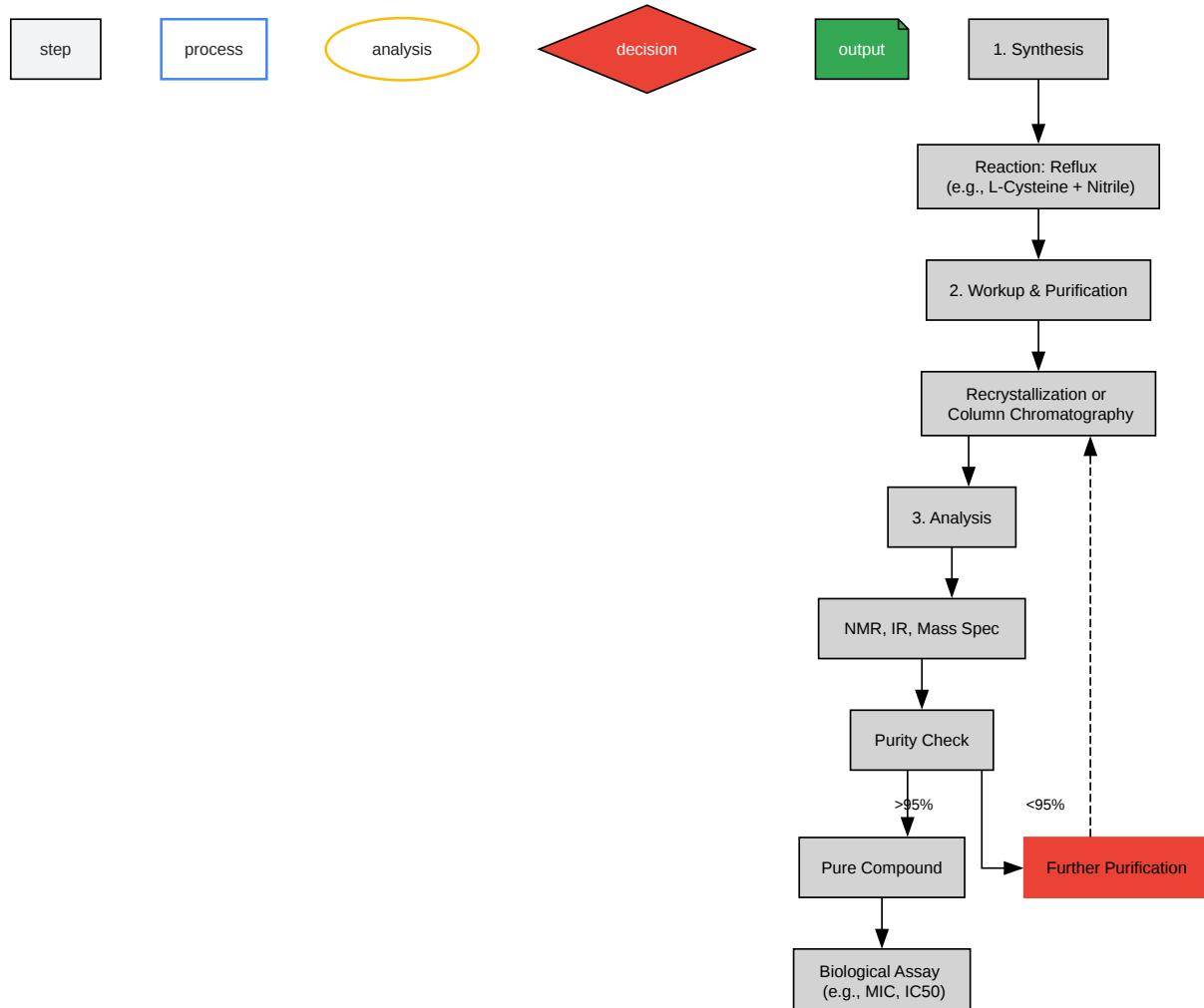
While the primary industrial use of ACTA is in L-cysteine synthesis, the 2-aminothiazole scaffold is of significant interest in drug discovery.[\[1\]](#)

- Biomarker for Cyanide Poisoning: ACTA is formed in the body following cyanide exposure through the condensation of cyanide with cysteine. Its detection in urine and plasma can serve as a reliable biomarker for cyanide poisoning.[\[1\]](#)
- Metallo- β -lactamase (MBL) Inhibition: Derivatives of 4,5-dihydrothiazole-4-carboxylic acid have been identified as novel inhibitors of metallo- β -lactamases (MBLs).[\[11\]](#)[\[12\]](#) MBLs are enzymes that confer bacterial resistance to a broad range of β -lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.[\[11\]](#)
- Antitubercular Agents: The 2-aminothiazole-4-carboxylate scaffold is being explored as a template for new anti-tubercular agents.[\[10\]](#) Some derivatives have shown potent activity against *Mycobacterium tuberculosis* H37Rv.[\[10\]](#)
- Anticancer and Antimicrobial Activity: The broader family of 2-aminothiazole derivatives has been extensively studied for various pharmacological activities, including anticancer, antifungal, and antibacterial properties.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Visualizations: Pathways and Workflows

Formation as a Cyanide Biomarker

The following diagram illustrates the chemical reaction where L-cysteine reacts with cyanide to form **(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid**, the biomarker.



[Click to download full resolution via product page](#)

Caption: Formation of ACTA from L-cysteine and cyanide.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and analysis of 2-aminothiazole derivatives in a research setting.

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and analysis.

Conclusion

(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid is a molecule of significant interest due to its dual role as a key industrial synthetic intermediate and a vital clinical biomarker. Furthermore, its core structure, the 2-aminothiazole ring, represents a "privileged scaffold" in medicinal chemistry, forming the foundation for developing novel therapeutics against a range of targets, from bacterial resistance enzymes to cancer cells. Continued research into the synthesis and biological activity of its derivatives holds considerable promise for addressing pressing challenges in medicine and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. L-2-Aminothiazoline-4-carboxylic Acid | LGC Standards [lgcstandards.com]
- 3. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 16899-18-6|(R)-2-Amino-4,5-dihydrothiazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. chembk.com [chembk.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. chembk.com [chembk.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against *Mycobacterium tuberculosis* H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo- β -lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [(R)-2-amino-4,5-dihydrothiazole-4-carboxylic acid properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556010#r-2-amino-4-5-dihydrothiazole-4-carboxylic-acid-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com